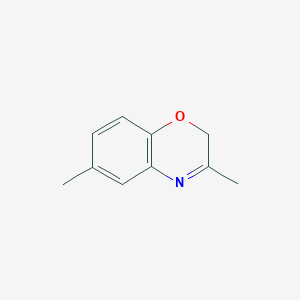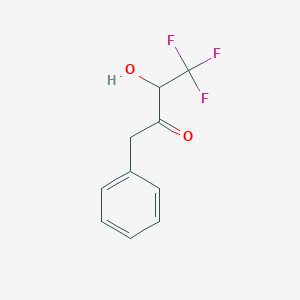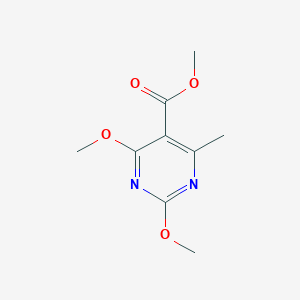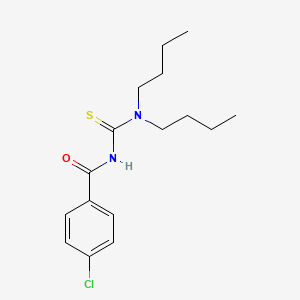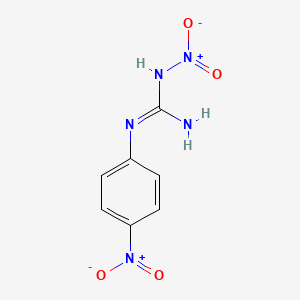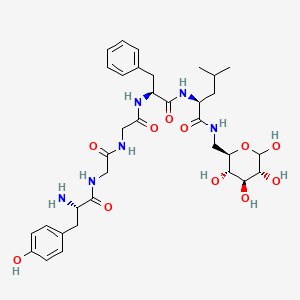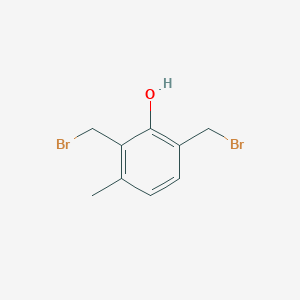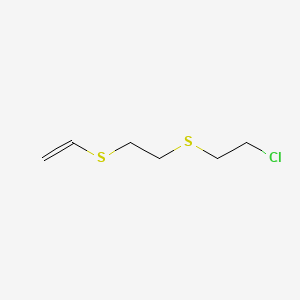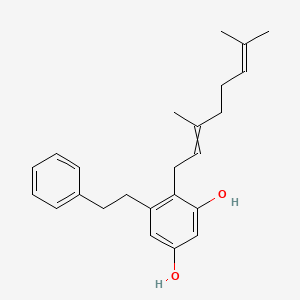
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol is a complex organic compound that belongs to the class of phenolic compounds. These compounds are known for their diverse biological activities and are often found in natural products such as essential oils and plant extracts. The compound’s structure features a benzene ring substituted with a phenylethyl group and a dimethylocta-dienyl chain, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the phenylethyl and dimethylocta-dienyl groups through Friedel-Crafts alkylation reactions. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Solvent extraction and chromatographic techniques are commonly employed for purification.
化学反応の分析
Types of Reactions
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced intermediates.
Substitution: Halogenated or alkylated benzene derivatives.
科学的研究の応用
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate the expression of inflammatory mediators and reduce inflammation.
類似化合物との比較
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol can be compared with other phenolic compounds, such as:
Eugenol: Found in clove oil, known for its analgesic and antiseptic properties.
Thymol: Found in thyme oil, known for its antimicrobial and antifungal activities.
Carvacrol: Found in oregano oil, known for its antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
120467-08-5 |
|---|---|
分子式 |
C24H30O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
4-(3,7-dimethylocta-2,6-dienyl)-5-(2-phenylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C24H30O2/c1-18(2)8-7-9-19(3)12-15-23-21(16-22(25)17-24(23)26)14-13-20-10-5-4-6-11-20/h4-6,8,10-12,16-17,25-26H,7,9,13-15H2,1-3H3 |
InChIキー |
UOVQVQCTFRPVOW-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)O)CCC2=CC=CC=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


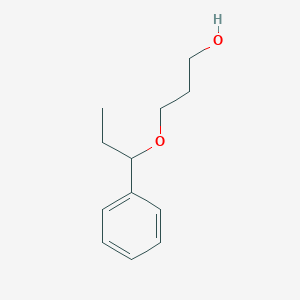
![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)
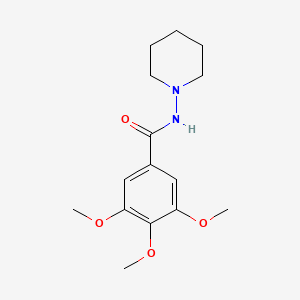

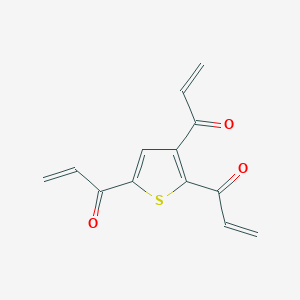
![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
